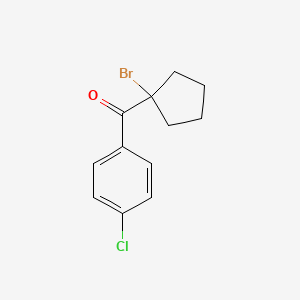

(1-Bromocyclopentyl)-(4-chlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Bromocyclopentyl)-(4-chlorophenyl)methanone, also known by its IUPAC name 2-bromo-5-chlorobenzylcyclopentanone, is a synthetic chemical compound that has been studied extensively in the scientific community due to its potential applications in organic synthesis, medicinal chemistry, and other related fields. This compound has also been studied for its potential as a pharmaceutical intermediate.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A study by Zhang et al. (2014) developed a facile synthesis process for enantiomerically pure diarylethanes starting from related methanone compounds, highlighting the scalability and ability to produce optically pure enantiomers with high purity. This method's importance lies in its application for creating compounds with specific chiral properties, which is crucial in pharmaceutical synthesis (Zhang et al., 2014).

Shirinian et al. (2012) investigated the regio- and chemoselective bromination of diarylcyclopentenones, demonstrating the versatility of bromination reactions to introduce bromine atoms at specific positions. This study provides valuable insights into synthesizing bromo-substituted compounds, which are important synthons in organic chemistry (Shirinian et al., 2012).

Biological Activities

Katariya et al. (2021) synthesized novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which demonstrated significant anticancer and antimicrobial activities. These findings suggest the potential of these compounds in developing new therapeutics against cancer and microbial infections (Katariya et al., 2021).

Thirunarayanan (2017) utilized an environmentally benign Diels-Alder reaction in water to synthesize ketones with antimicrobial and antioxidant activities. This green chemistry approach not only emphasizes the synthesis of biologically active compounds but also aligns with sustainability goals in chemical research (Thirunarayanan, 2017).

Molecular Docking and Analysis

Lakshminarayana et al. (2018) focused on the synthesis, characterization, and molecular docking of a compound, demonstrating its potential as an anticancer agent through interactions with specific protein targets. This study provides a foundation for understanding how these compounds can be designed to interact with biological molecules (Lakshminarayana et al., 2018).

Jayasheela et al. (2018) characterized a promising anti-Candida agent and performed molecular docking to understand its interactions with fungal proteins. The comprehensive analysis highlights the compound's potential as an effective treatment against Candida infections (Jayasheela et al., 2018).

Propriétés

IUPAC Name |

(1-bromocyclopentyl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrClO/c13-12(7-1-2-8-12)11(15)9-3-5-10(14)6-4-9/h3-6H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQWGXVWCDMYRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromocyclopentyl)-(4-chlorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrazolo[3',4':3,4]pyrazolo[1,5-a]pyridine](/img/structure/B571158.png)

![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)